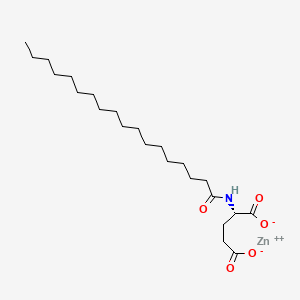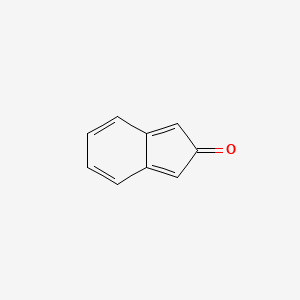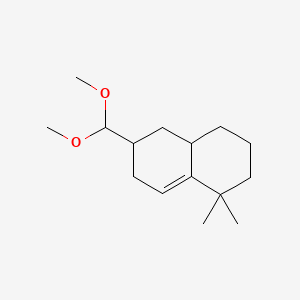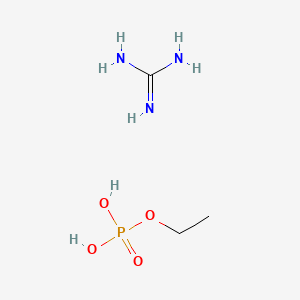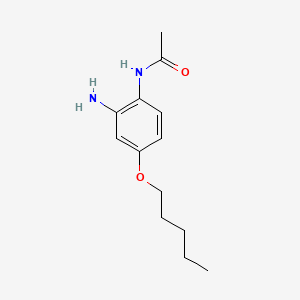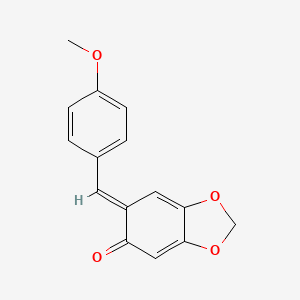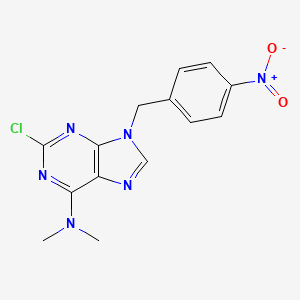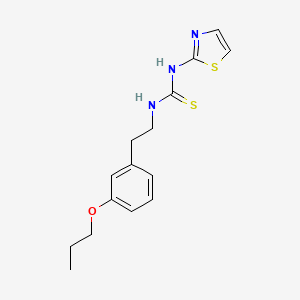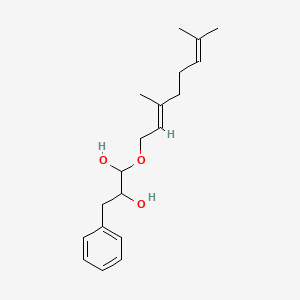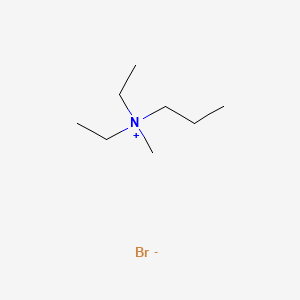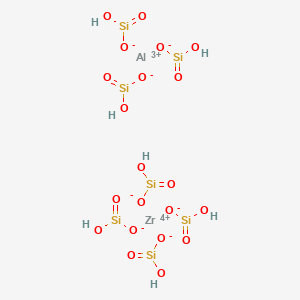
Silicic acid, aluminum zirconium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, aluminum zirconium salt is a compound that combines silicic acid with aluminum and zirconium Silicic acid is a weak acid formed by the hydration of silicon dioxide Aluminum and zirconium are both metals that can form salts with silicic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum zirconium salt can be synthesized through a sol-gel process. This involves the hydrolysis and condensation of sodium silicate in the presence of aluminum and zirconium salts. The reaction typically occurs in an aqueous medium, where sodium silicate reacts with water and an acid to form silicic acid.
Industrial Production Methods
Industrial production of this compound involves the controlled mixing of sodium silicate with aluminum and zirconium salts under specific pH and temperature conditions. The process may include steps such as filtration, drying, and calcination to obtain the final product with desired properties .
Chemical Reactions Analysis
Types of Reactions
Silicic acid, aluminum zirconium salt undergoes various chemical reactions, including:
Condensation: Silicic acid can condense to form polysilicates in aqueous solutions.
Complexation: The compound can form complexes with various metal ions, influencing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving this compound include various polysilicates and complexed metal ions. These products can have different properties and applications depending on the reaction conditions .
Scientific Research Applications
Silicic acid, aluminum zirconium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of ecological leather, water treatment, and as a component in advanced materials
Mechanism of Action
The mechanism of action of silicic acid, aluminum zirconium salt involves the condensation of silicic acid in the presence of aluminum and zirconium ions. This process is influenced by various factors, including pH, temperature, and the presence of other ions. The compound can form complex structures with unique properties, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Orthosilicic acid: A simple form of silicic acid with the formula H4SiO4.
Metasilicic acid: Another form of silicic acid with the formula H2SiO3.
Polysilicates: Compounds formed by the condensation of silicic acid, resulting in linear, branched, or cyclic structures.
Uniqueness
Silicic acid, aluminum zirconium salt is unique due to its combination of silicic acid with aluminum and zirconium, resulting in distinct properties and applications. Its ability to form complex structures and interact with various metal ions sets it apart from other silicic acid derivatives .
Properties
CAS No. |
53800-76-3 |
|---|---|
Molecular Formula |
AlH7O21Si7Zr |
Molecular Weight |
657.84 g/mol |
IUPAC Name |
aluminum;hydroxy-oxido-oxosilane;zirconium(4+) |
InChI |
InChI=1S/Al.7HO3Si.Zr/c;7*1-4(2)3;/h;7*1H;/q+3;7*-1;+4 |
InChI Key |
VWSODTDNLCRUCC-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].[Al+3].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


